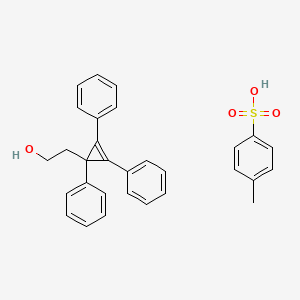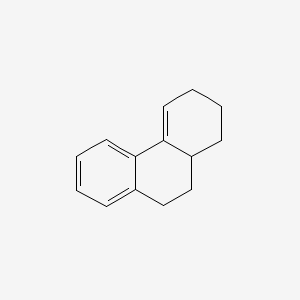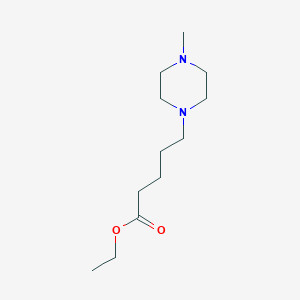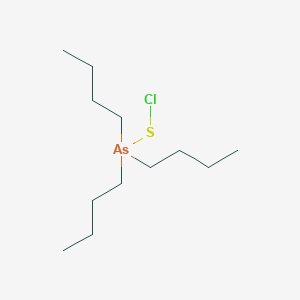
CID 78065199
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 78065199 is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields
Preparation Methods
The synthesis of CID 78065199 involves several steps, each requiring specific reagents and conditions. The preparation methods can be broadly categorized into synthetic routes and industrial production methods.
Synthetic Routes
Step 1: The initial step involves the reaction of a primary reagent with a catalyst under controlled temperature and pressure conditions.
Step 2: The intermediate product from the first step undergoes further reactions with additional reagents to form the desired compound.
Step 3: The final step involves purification and isolation of this compound using techniques such as crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:
Bulk Synthesis: Large quantities of reagents are mixed in reactors, and the reaction is monitored continuously.
Purification: The crude product is purified using industrial-scale chromatography or distillation.
Quality Control: The final product undergoes rigorous quality control tests to ensure purity and consistency.
Chemical Reactions Analysis
CID 78065199 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Types of Reactions
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert this compound into reduced forms.
Substitution: Substitution reactions occur when one functional group in the compound is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Scientific Research Applications
CID 78065199 has a wide range of applications in scientific research, including:
Chemistry
Catalysis: Used as a catalyst in various chemical reactions to enhance reaction rates and selectivity.
Material Science: Incorporated into materials to improve their mechanical and thermal properties.
Biology
Biochemical Studies: Utilized in studies to understand biochemical pathways and interactions.
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Medicine
Pharmacology: Explored for its pharmacological properties and potential as a drug candidate.
Diagnostics: Used in diagnostic assays to detect specific biomolecules.
Industry
Manufacturing: Employed in the production of high-performance materials and chemicals.
Environmental Science: Applied in environmental monitoring and remediation processes.
Mechanism of Action
The mechanism of action of CID 78065199 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Properties
Molecular Formula |
C12H27AsClS |
|---|---|
Molecular Weight |
313.78 g/mol |
InChI |
InChI=1S/C12H27AsClS/c1-4-7-10-13(15-14,11-8-5-2)12-9-6-3/h4-12H2,1-3H3 |
InChI Key |
UVKKJJQZVPSSSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[As](CCCC)(CCCC)SCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![12-Aminobicyclo[9.3.1]pentadec-11-en-15-one](/img/structure/B14521945.png)
![3-[Bromo(4-nitrophenyl)methylidene]-2-benzothiophen-1(3H)-one](/img/structure/B14521953.png)

![2-{Bis[4-(dimethylamino)phenyl]methyl}-5-(dibutylamino)benzoic acid](/img/structure/B14521965.png)
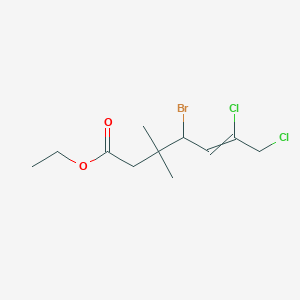
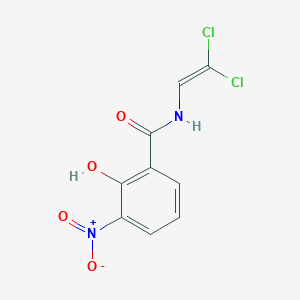
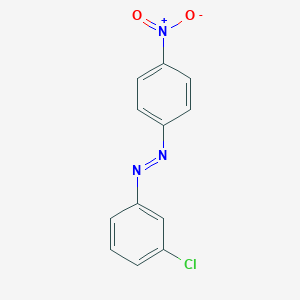
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-3-iodobenzene](/img/structure/B14521997.png)
![8,8,11-Trimethyl-4,8lambda~4~-dithia-11-azadispiro[2.1.5~5~.1~3~]undecane](/img/structure/B14522001.png)
![5-[Bis(2-chloroethyl)amino]-3-ethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14522003.png)
![3-Amino-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14522023.png)
